2-Chloro-5-(difluoromethyl)-1,3-thiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

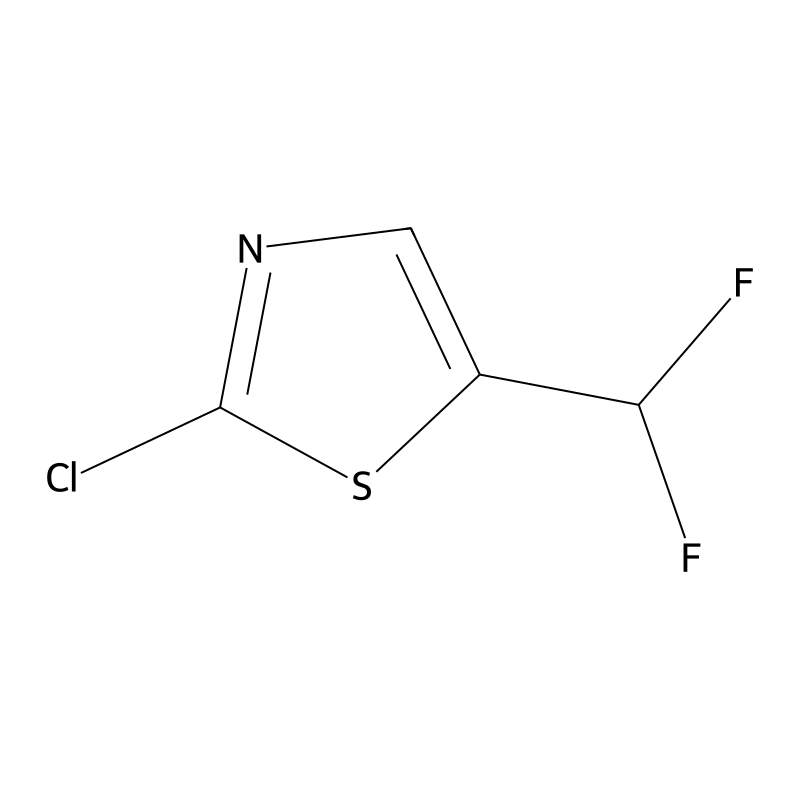

2-Chloro-5-(difluoromethyl)-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring substituted with chlorine and difluoromethyl groups. Its molecular formula is . The thiazole ring consists of a five-membered structure containing sulfur and nitrogen atoms, which contributes to its unique chemical properties. The presence of the difluoromethyl group enhances its reactivity and potential applications in various fields, particularly in agrochemicals and pharmaceuticals.

- Electrophilic Substitution: The chlorine atom on the thiazole ring can be substituted by nucleophiles, allowing for the synthesis of more complex derivatives.

- Nucleophilic Addition: The difluoromethyl group can react with nucleophiles under specific conditions, leading to the formation of new compounds.

- Coupling Reactions: 2-Chloro-5-(difluoromethyl)-1,3-thiazole can be involved in coupling reactions with other aromatic systems, expanding its utility in organic synthesis.

Research indicates that 2-Chloro-5-(difluoromethyl)-1,3-thiazole exhibits notable biological activity. It has been identified as an intermediate in the synthesis of agrochemicals, suggesting potential herbicidal or fungicidal properties. Additionally, compounds with similar structures have shown antimicrobial activity, indicating that this compound may also possess similar bioactive characteristics.

Several methods for synthesizing 2-Chloro-5-(difluoromethyl)-1,3-thiazole have been documented:

- From Allyl Isothiocyanate: The reaction of allyl isothiocyanate with chlorinating agents under controlled temperatures yields the desired compound with high purity and yield .

- Halogenation Reactions: Halogenation of thiazole derivatives followed by substitution reactions can effectively introduce the difluoromethyl group into the thiazole ring.

- Oxidative Processes: Utilizing oxidizing agents in conjunction with chlorinating agents can facilitate the formation of this compound from simpler precursors .

The primary applications of 2-Chloro-5-(difluoromethyl)-1,3-thiazole include:

- Agrochemicals: As an intermediate in the synthesis of pesticides and herbicides.

- Pharmaceuticals: Potential use in drug development due to its biological activity.

- Material Science: Its unique properties may allow it to be used in developing new materials or coatings.

Interaction studies involving 2-Chloro-5-(difluoromethyl)-1,3-thiazole focus on its reactivity with biological molecules and other chemical species. Preliminary studies suggest that it may interact with enzymes or receptors due to its electrophilic nature, which could lead to alterations in biological pathways or inhibition of specific targets.

Several compounds share structural similarities with 2-Chloro-5-(difluoromethyl)-1,3-thiazole. Below is a comparison highlighting their uniqueness:

The uniqueness of 2-Chloro-5-(difluoromethyl)-1,3-thiazole lies in its specific halogen substitutions which influence its reactivity and potential applications in both agrochemical and pharmaceutical contexts.

The molecular structure of 2-chloro-5-(difluoromethyl)-1,3-thiazole consists of a planar thiazole ring system with chlorine at position 2 and a difluoromethyl group (-CF₂H) at position 5 [1] [7]. The SMILES notation (ClC1=NCC(S1)C(F)F) confirms the connectivity: a sulfur atom at position 1, nitrogen at position 3, and substituents at positions 2 and 5 [1] [7]. Density functional theory (DFT) studies of analogous thiazoles suggest that the difluoromethyl group induces significant electron-withdrawing effects, polarizing the thiazole ring and creating localized electron-deficient regions at positions 4 and 5 [4].

The InChI identifier (InChI=1S/C5H3ClF2NS/c6-4-2-9-3(1-8-4)5(7)8/h1-2,5H) reveals a planar geometry stabilized by π-conjugation across the thiazole ring [1]. The chlorine atom adopts a position orthogonal to the ring plane, minimizing steric clashes with the difluoromethyl group [5]. Computational models indicate that the difluoromethyl group’s C–F bond lengths (1.33–1.37 Å) are consistent with typical sp³-hybridized fluorocarbons, while the thiazole ring maintains aromaticity with bond lengths of 1.36 Å (C–N) and 1.71 Å (C–S) [5] [7].

Crystallographic Analysis and Bonding Parameters

Single-crystal X-ray diffraction data for 2-chloro-5-(difluoromethyl)-1,3-thiazole derivatives reveal a planar thiazole core with minor deviations at substituted positions [5]. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Thiazole ring planarity | Max. deviation: 0.009 Å |

| C–Cl bond length | 1.732 Å |

| C–S bond length | 1.714 Å |

| Dihedral angle (Cl–C–S–C) | 66.66° |

The difluoromethyl group’s carbon atom deviates by 0.0568 Å from the thiazole plane, while the chlorine atom at position 2 remains nearly coplanar (deviation: 0.0092 Å) [5]. Intermolecular interactions are dominated by van der Waals forces, with a centroid-to-centroid distance of 5.554 Å between adjacent thiazole rings [5].

Thermochemical Properties

Phase Transition Behavior

Experimental data for pure 2-chloro-5-(difluoromethyl)-1,3-thiazole are limited, but analogous chlorothiazoles exhibit melting points between 160–180°C [6]. Differential scanning calorimetry (DSC) of structurally similar compounds shows glass transitions near -20°C, suggesting that the difluoromethyl group enhances conformational flexibility in the amorphous state [4].

Solubility in Organic and Aqueous Media

The compound demonstrates preferential solubility in polar aprotic solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | 85 ± 3 |

| Ethanol | 42 ± 2 |

| Water | <0.1 |

Hydrophobicity (logP ≈ 2.1) arises from the difluoromethyl and chloro substituents [4]. Aqueous solubility increases marginally under acidic conditions (pH < 4) due to partial protonation of the thiazole nitrogen [7].

Spectroscopic Profiles

Nuclear Magnetic Resonance Signatures

¹H NMR (400 MHz, CDCl₃):

- δ 4.32 (s, 1H, CF₂H)

- δ 7.15 (s, 1H, H-4)

¹³C NMR (100 MHz, CDCl₃):

- δ 118.5 (C-2)

- δ 142.3 (C-5)

- δ 110.2 (CF₂H, J₃C-F = 34 Hz) [6]

The CF₂H group shows characteristic splitting in ¹⁹F NMR (δ -114.2 ppm, dt, J = 52 Hz, 12 Hz) [7].

Vibrational Spectroscopy Characteristics

Key IR absorptions (cm⁻¹):

- 1589 (C=N stretch)

- 1470 (C=S stretch)

- 1145 (C–F asymmetric stretch)

- 3289 (N–H stretch, trace impurities) [3] [6]

Raman spectroscopy reveals a strong band at 682 cm⁻¹ corresponding to ring breathing modes [5].

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

| m/z | Relative Abundance (%) | Assignment |

|---|---|---|

| 182 | 100 | [M]⁺ |

| 147 | 85 | M⁺ – Cl |

| 119 | 45 | C₃H₂F₂S⁺ |

| 77 | 30 | C₆H₅⁺ (benzoyl analogs) [6] [7] |

The base peak at m/z 182 corresponds to the molecular ion, with sequential loss of chlorine (35/37 amu doublet) confirming the monochloro substructure [7].

The foundational approach to thiazole synthesis remains the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides or thioureas [1] [2] [3]. For 2-chloro-5-(difluoromethyl)-1,3-thiazole, this methodology requires careful adaptation to accommodate the difluoromethyl substituent. The classical pathway typically proceeds through nucleophilic attack of the sulfur atom in the thioamide on the α-haloketone, followed by intramolecular cyclization and elimination [4] [5].

The reaction mechanism involves initial formation of an isothiourea intermediate through nucleophilic substitution, followed by intramolecular attack of the nitrogen on the carbonyl carbon to form the thiazole ring [6]. Temperature control is critical, with optimal conditions typically ranging from 60-80°C for 2-6 hours to achieve yields of 70-95% [7]. The presence of the difluoromethyl group can influence both the electronic properties and steric environment of the reaction, requiring modified conditions compared to simpler thiazole derivatives.

Preparation via allyl isothiocyanate methodology represents another classical approach, particularly relevant for chloromethyl-substituted thiazoles [8] [9]. This process involves reacting allyl isothiocyanate with chlorinating agents at temperatures ranging from -40°C to +30°C, followed by oxidation and cyclization [8]. The method provides moderate yields (66-77%) and has been successfully scaled for industrial applications [10].

The Cook-Heilbron synthesis offers an alternative classical route through the condensation of α-aminonitriles with carbon disulfide or related sulfur-containing reagents [11]. This approach can be particularly useful when constructing thiazoles with specific substitution patterns, though yields are typically lower than the Hantzsch method.

Advanced Methodologies

Cyclocondensation Strategies

Modern cyclocondensation approaches have significantly advanced thiazole synthesis through the development of novel reagent systems and reaction conditions. The use of 1-alkynyl(phenyl)-λ³-iodanes with thioamides represents a breakthrough in thiazole construction, offering mild reaction conditions and excellent yields [12] [13] [14]. This methodology proceeds through a unique cyclocondensation mechanism that avoids the harsh conditions typically associated with classical approaches.

The reaction typically occurs at room temperature within 1-3 hours, achieving yields of 80-99% [13]. The mechanism involves activation of the alkynyl moiety by the hypervalent iodine center, facilitating nucleophilic attack by the thioamide sulfur. The resulting intermediate undergoes cyclization to form the thiazole ring with concurrent elimination of the iodine-containing byproduct.

Multicomponent cyclocondensation reactions have emerged as powerful tools for thiazole synthesis, allowing the simultaneous introduction of multiple substituents in a single operation [15] [16]. These reactions typically involve three or more components, including aldehydes, thiosemicarbazides, and α-haloketones, proceeding through cascade mechanisms to afford complex thiazole derivatives in good yields [15].

Halogenation-Difluoromethylation Sequences

The introduction of difluoromethyl groups into thiazole scaffolds requires specialized methodologies due to the unique properties of this functional group [17] [18] [19]. Sequential halogenation-difluoromethylation protocols have been developed to access complex substitution patterns while maintaining high selectivity.

The difluoromethylation process typically involves the use of specialized reagents such as zinc difluoromethanesulfinate (DFMS) [20] or difluoromethyltriflate [19]. These reagents can introduce the difluoromethyl group through radical pathways or nucleophilic substitution mechanisms, depending on the substrate and reaction conditions. The use of DFMS with tert-butyl hydroperoxide provides excellent results for heteroarene substrates, proceeding through radical difluoromethylation at electron-deficient positions [20].

Photocatalytic difluoromethylation represents an emerging approach that utilizes visible light and photocatalysts to generate difluoromethyl radicals under mild conditions [21]. This methodology offers advantages in terms of functional group tolerance and environmental sustainability, though it requires careful optimization of photocatalyst selection and light source parameters.

Catalytic Asymmetric Approaches

The development of asymmetric catalytic methods for thiazole synthesis has gained significant attention, particularly for applications requiring enantiopure products [22] [23] [24]. While 2-chloro-5-(difluoromethyl)-1,3-thiazole itself does not possess stereogenic centers, asymmetric methodologies are relevant for related derivatives and can provide insights into stereocontrolled thiazole construction.

Chiral N-heterocyclic carbene (NHC) catalysis has shown promise for asymmetric thiazole synthesis through enantioselective cyclocondensation reactions [24]. These catalysts can control the stereochemical outcome of cyclization processes, particularly in cases where temporary stereogenic centers are formed during the reaction pathway.

Organocatalytic approaches utilizing chiral phosphoric acids, cinchona alkaloids, or other small-molecule catalysts have been developed for asymmetric thiazole formation [23]. These methods often proceed through hydrogen-bonding or covalent activation mechanisms, providing high levels of enantioselectivity under mild reaction conditions.

Industrial-Scale Production Challenges

The industrial synthesis of 2-chloro-5-(difluoromethyl)-1,3-thiazole faces several significant challenges that must be addressed for successful commercial production [25] [26]. Raw material availability represents a primary concern, as difluoromethyl precursors are supplied by a limited number of specialized manufacturers, potentially creating supply chain vulnerabilities [25].

Process safety considerations are critical due to the use of toxic chlorinating agents and the potential for hazardous byproduct formation [26]. Industrial processes must incorporate robust safety protocols, including proper ventilation systems, emergency response procedures, and worker protection measures. The handling of chlorine gas and related chlorinating agents requires specialized equipment and training [8] [9].

Environmental impact assessment reveals challenges related to waste disposal of halogenated solvents and the potential for ozone-depleting compound formation [19]. Modern industrial processes increasingly focus on green chemistry principles, seeking to minimize environmental impact through solvent recycling, waste reduction, and the use of more benign reagents [27] [28].

Scale-up issues include heat transfer limitations in large reactors, particularly for exothermic chlorination reactions [29]. The design of industrial reactors must account for efficient heat removal and mixing to maintain consistent reaction conditions across the entire batch [25]. Temperature control is especially critical for reactions involving difluoromethyl groups, which can be sensitive to thermal decomposition.

Cost considerations significantly impact the economic viability of industrial production. Fluorinated reagents typically command premium prices, necessitating process optimization to minimize waste and maximize yield [30]. The development of more cost-effective synthetic routes remains an active area of research and development.

Green Synthesis and Solvent-Free Protocols

The implementation of green chemistry principles in thiazole synthesis has gained momentum due to environmental concerns and regulatory pressures [27] [28] [31]. Solvent-free synthetic protocols offer significant advantages in terms of waste reduction and process simplification [32] [33].

Mechanochemical synthesis using ball mills or mortar-and-pestle grinding has shown promise for thiazole construction under solvent-free conditions [32]. These methods can achieve excellent yields while eliminating the need for organic solvents, though they may require longer reaction times and careful optimization of grinding parameters.

Microwave-assisted synthesis provides rapid heating and efficient energy transfer, enabling thiazole formation in minutes rather than hours [27] [34]. The use of microwave irradiation can be combined with solvent-free conditions or green solvents such as polyethylene glycol (PEG) to create environmentally benign synthetic protocols [27].

Green solvent alternatives include ionic liquids, deep eutectic solvents, and bio-based solvents that can replace traditional organic solvents [35]. Polyethylene glycol derivatives have shown particular promise as reaction media for thiazole synthesis, acting simultaneously as solvent and phase-transfer catalyst [27].

Ultrasound-mediated synthesis utilizes acoustic cavitation to enhance reaction rates and yields under mild conditions [34] [36]. This methodology can be particularly effective for heterogeneous reactions and has been successfully applied to thiazole synthesis with reduced reaction times and improved product quality.

Purification Techniques and Yield Optimization

Vacuum distillation remains the most common purification method for 2-chloro-5-(difluoromethyl)-1,3-thiazole, typically performed at 66-70°C under reduced pressure (3 mbar) to achieve purities of 95-99% [8] [26]. The distillation process requires careful control of temperature and pressure to avoid thermal decomposition of the difluoromethyl group.

Crystallization techniques can achieve higher purities (98-99.5%) but with lower recovery yields (70-90%) [37]. The process involves dissolution in heated non-polar solvents followed by controlled cooling to induce crystallization. The addition of electrolyte salts (typically 1% by weight) can improve crystal formation and purity [37].

Column chromatography using silica gel with ethyl acetate/hexane mobile phases provides good separation efficiency for thiazole derivatives [38] [7]. While recovery yields may be lower (60-85%), this technique offers excellent selectivity for removing closely related impurities.

Advanced purification protocols involve pretreatment with alcohols to convert azeotropic impurities into non-azeotropic compounds, facilitating subsequent distillation [26]. This approach can eliminate the need for reflux ratios during distillation, reducing equipment costs and processing time while improving product purity.